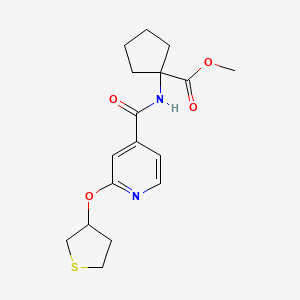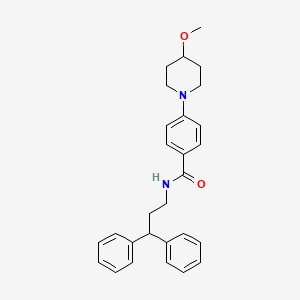
2-phenyl-1H-indol-1-yl 4-chlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-phenyl-1H-indol-1-yl 4-chlorobenzoate is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Mecanismo De Acción
Target of Action
It’s worth noting that 2-phenylindole, a structurally similar compound, is the parent structure of a group of nonsteroidal selective estrogen receptor modulators (serms) that includes zindoxifene, bazedoxifene, and pipendoxifene . These compounds interact with estrogen receptors, which play a crucial role in various biological processes.
Mode of Action
The exact mode of action of 2-phenyl-1H-indol-1-yl 4-chlorobenzoate remains unclear due to the lack of specific studies. Based on the structural similarity to 2-phenylindole, it can be hypothesized that this compound may also interact with estrogen receptors, leading to changes in the transcription of estrogen-responsive genes .
Biochemical Pathways
Compounds that interact with estrogen receptors can influence a variety of biochemical pathways, including those involved in cell growth, differentiation, and apoptosis .
Result of Action
Compounds that interact with estrogen receptors can have a wide range of effects, including the modulation of cell growth and differentiation, potentially influencing the development and progression of certain diseases .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-1H-indol-1-yl 4-chlorobenzoate typically involves the condensation of an indole derivative with a chlorobenzoic acid derivative. One common method is the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole core . The resulting indole derivative can then be esterified with 4-chlorobenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) .
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis followed by esterification. The process can be optimized for higher yields and purity by controlling reaction conditions such as temperature, solvent, and reaction time .
Análisis De Reacciones Químicas
Types of Reactions
2-phenyl-1H-indol-1-yl 4-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorobenzoate ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can react with the chlorobenzoate ester under basic conditions.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Amino derivatives.
Substitution: Substituted benzoate esters.
Aplicaciones Científicas De Investigación
2-phenyl-1H-indol-1-yl 4-chlorobenzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
2-phenyl-1H-indole: Lacks the chlorobenzoate ester group, making it less versatile in chemical reactions.
4-chlorobenzoic acid: Does not have the indole core, limiting its biological activity.
Indole-3-carboxylic acid: Similar indole core but different functional groups, leading to different reactivity and applications.
Uniqueness
2-phenyl-1H-indol-1-yl 4-chlorobenzoate is unique due to its combination of the indole core and chlorobenzoate ester group. This structure provides a balance of chemical reactivity and biological activity, making it a valuable compound in research and industry .
Propiedades
IUPAC Name |
(2-phenylindol-1-yl) 4-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClNO2/c22-18-12-10-16(11-13-18)21(24)25-23-19-9-5-4-8-17(19)14-20(23)15-6-2-1-3-7-15/h1-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFTLEGGHEVHWNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3N2OC(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(4-chlorophenyl)-1-methyl-3-(4-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2998234.png)
![N-cyclohexyl-2-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2998235.png)
![methyl 5-[({2-[(2-methylphenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)methyl]furan-2-carboxylate](/img/structure/B2998237.png)
![5-isopropyl-2-phenyl-7-(4-(3-phenylpropanoyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2998238.png)
![3-Methyl-8-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-7-propylpurine-2,6-dione](/img/structure/B2998240.png)

![[3-(3-Methylphenyl)phenyl]methanamine](/img/structure/B2998246.png)





![3-Fluorosulfonyloxy-5-[[(3R,4R)-4-methoxyoxan-3-yl]carbamoyl]pyridine](/img/structure/B2998254.png)
